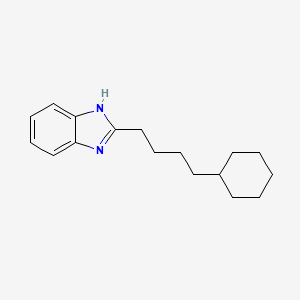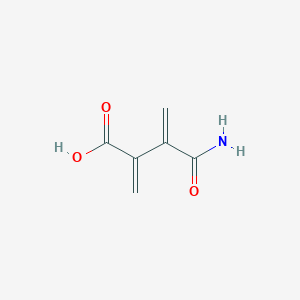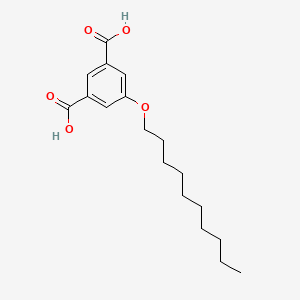![molecular formula C21H27BrO2 B14266132 4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 134253-99-9](/img/structure/B14266132.png)
4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a bromooctyl ether and a methoxy group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4’-methoxy-1,1’-biphenyl and 8-bromooctanol.
Etherification Reaction: The 8-bromooctanol is reacted with 4’-methoxy-1,1’-biphenyl in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like acetone.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the etherification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromooctyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems, although specific studies are limited.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl is not well-documented. its effects are likely mediated through interactions with cellular membranes due to its amphiphilic structure. The bromooctyl group may facilitate insertion into lipid bilayers, while the biphenyl core provides rigidity and stability .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(8-bromooctyl)oxy]benzene: Similar structure but with two bromooctyl groups.
[(8-bromooctyl)oxy]benzene: Lacks the methoxy group and biphenyl core.
Uniqueness
4-[(8-Bromooctyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to the presence of both a bromooctyl ether and a methoxy group on a biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
134253-99-9 |
|---|---|
Molecular Formula |
C21H27BrO2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(8-bromooctoxy)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H27BrO2/c1-23-20-12-8-18(9-13-20)19-10-14-21(15-11-19)24-17-7-5-3-2-4-6-16-22/h8-15H,2-7,16-17H2,1H3 |
InChI Key |
GTKKTGYDBFWQMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)




![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)


![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)

